3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol
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Overview
Description
3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol is a complex organic compound that features a phenolic structure with additional functional groups, including a tetrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole and pyridine intermediates, which are then coupled with the phenolic core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the tetrazole and pyridine rings can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}aniline: Similar structure but with an aniline group instead of a phenol.
3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}benzoic acid: Contains a carboxylic acid group instead of a phenol.
Uniqueness
3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a tetrazole and a pyridine ring in the same molecule is relatively rare and provides opportunities for diverse applications in various fields.
Properties
Molecular Formula |
C16H15N5O |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(E)-2-[5-(2H-tetrazol-5-yl)pyridin-3-yl]ethenyl]phenol |
InChI |
InChI=1S/C16H15N5O/c1-10-5-14(22)6-11(2)15(10)4-3-12-7-13(9-17-8-12)16-18-20-21-19-16/h3-9,22H,1-2H3,(H,18,19,20,21)/b4-3+ |
InChI Key |
ILTYMFZEBAKYFU-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C/C2=CC(=CN=C2)C3=NNN=N3)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC2=CC(=CN=C2)C3=NNN=N3)C)O |
Origin of Product |
United States |
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